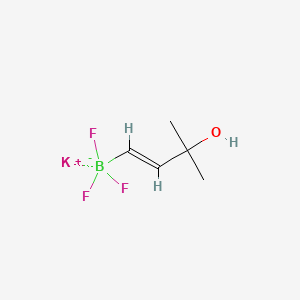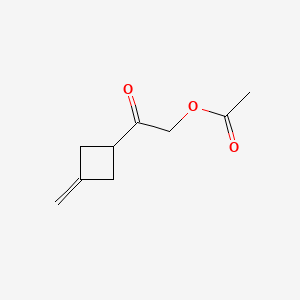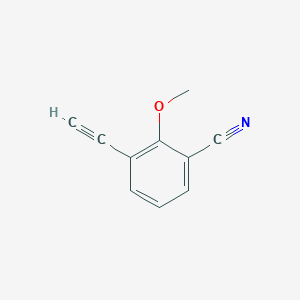
3-Amino-4-fluorobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-fluorobenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an amino group, a fluorine atom, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-fluorobenzenesulfonyl chloride typically involves the sulfonation of 3-Amino-4-fluorobenzene followed by chlorination. The process can be summarized as follows:
Sulfonation: 3-Amino-4-fluorobenzene is treated with sulfur trioxide (SO₃) or chlorosulfonic acid (HSO₃Cl) to introduce the sulfonyl group, forming 3-Amino-4-fluorobenzenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reagents and reaction conditions is carefully controlled to minimize by-products and ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used in these reactions.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Applications De Recherche Scientifique
3-Amino-4-fluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-4-fluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as sulfonamides, sulfonate esters, and sulfonothioates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-fluorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of an amino group.
4-Fluorobenzenesulfonyl chloride: Lacks the amino group, making it less reactive towards nucleophiles.
3-Amino-4-chlorobenzenesulfonyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
3-Amino-4-fluorobenzenesulfonyl chloride is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in organic synthesis. The amino group can participate in hydrogen bonding and other interactions, while the fluorine atom can influence the compound’s electronic properties .
Propriétés
Formule moléculaire |
C6H5ClFNO2S |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
3-amino-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H,9H2 |
Clé InChI |
FOYGIZOTWJGYSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)Cl)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




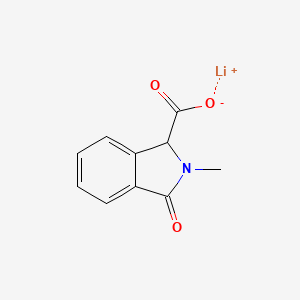

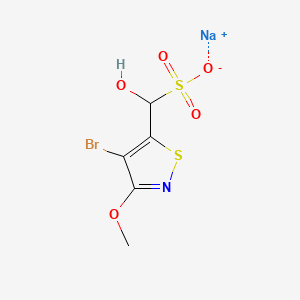
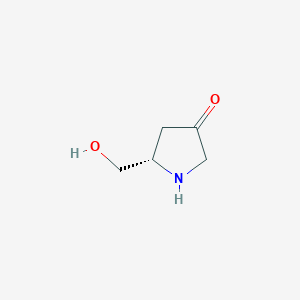
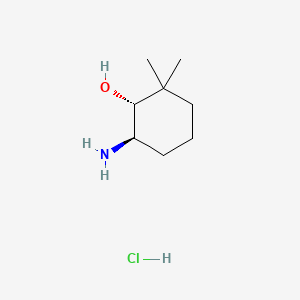
![(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13469062.png)

![3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469077.png)

